![molecular formula C9H10O3 B3418825 (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid CAS No. 1310567-98-6](/img/structure/B3418825.png)
(2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid
Overview
Description
(2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid, also known as EFPA, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields. EFPA is a carboxylic acid derivative that belongs to the family of furan compounds. It has a molecular formula of C11H12O3 and a molecular weight of 192.21 g/mol.
Mechanism of Action
The exact mechanism of action of (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid is not fully understood. However, it is believed that (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid exerts its effects through the inhibition of certain enzymes and signaling pathways. In particular, (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
(2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit cancer cell proliferation and induce apoptosis in cancer cells. In addition, (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid has been shown to exhibit antibacterial and antifungal properties. However, further studies are needed to fully understand the biochemical and physiological effects of (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid.
Advantages and Limitations for Lab Experiments
(2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid has several advantages for use in lab experiments. It is readily available and can be synthesized in good yield and purity. It is also stable under a wide range of conditions, making it easy to handle and store. However, (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid has some limitations for use in lab experiments. It is relatively expensive compared to other reagents, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid. One area of interest is the development of more efficient and cost-effective synthesis methods for (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid. Another area of interest is the identification of the exact mechanism of action of (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid and its potential use as a therapeutic agent for various diseases. Additionally, (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid can be used as a building block for the synthesis of various polymers and materials, and further research can be conducted in this area. Finally, the antibacterial and antifungal properties of (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid can be explored further for potential use as a disinfectant or preservative.
Scientific Research Applications
(2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid has been studied for its potential use in various scientific fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid has been shown to exhibit anti-inflammatory and analgesic properties. It has also been studied as a potential inhibitor of enzymes involved in cancer cell proliferation. In material science, (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid has been used as a versatile reagent for the synthesis of various organic compounds.
properties
IUPAC Name |
(E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-7-3-4-8(12-7)5-6-9(10)11/h3-6H,2H2,1H3,(H,10,11)/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIVWIYBIUGQGM-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(O1)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Ethylfuran-2-yl)prop-2-enoic acid | |
CAS RN |
1310567-98-6 | |
Record name | (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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